molecular formula C5H5BBrNO2 B15053180 (4-Bromopyridin-2-yl)boronic acid

(4-Bromopyridin-2-yl)boronic acid

Cat. No.: B15053180
M. Wt: 201.82 g/mol
InChI Key: MEVZPTDPVZIERL-UHFFFAOYSA-N
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Description

(4-Bromopyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H5BBrNO2. It is a derivative of pyridine, where a bromine atom is substituted at the 4-position and a boronic acid group is attached at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

Synthetic Routes and Reaction Conditions:

    Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction, where 4-bromopyridine is treated with a metal reagent such as n-butyllithium, followed by the addition of a boron reagent like trimethyl borate.

    Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of 4-bromopyridine with a boronic ester or boronic acid under mild conditions.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production often employs continuous flow reactors to optimize the reaction conditions and improve yield.

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: this compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyridine N-oxide.

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C5H5BBrNO2

Molecular Weight

201.82 g/mol

IUPAC Name

(4-bromopyridin-2-yl)boronic acid

InChI

InChI=1S/C5H5BBrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H

InChI Key

MEVZPTDPVZIERL-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CC(=C1)Br)(O)O

Origin of Product

United States

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